Cas no 129277-03-8 (3-Buten-2-one,4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]-, (3E)-)
![3-Buten-2-one,4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]-, (3E)- structure](https://ja.kuujia.com/scimg/cas/129277-03-8x500.png)
3-Buten-2-one,4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]-, (3E)- 化学的及び物理的性質
名前と識別子
-
- 3-Buten-2-one,4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]-, (3E)-
- (E)-4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]but-3-en-2-one
- Boscialin
- HY-N10102
- AKOS040762595
- CS-0255571
- 129277-03-8
- 3-Buten-2-one, 4-((1S, 4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl)-, (3E)-
- CHEMBL517695
- DA-61845
-
- インチ: InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-6,9,11,15-16H,7-8H2,1-4H3/b6-5+/t9-,11+,13-/m1/s1
- InChIKey: CWLKAPCFJXJCEO-SGEPYOGPSA-N
- ほほえんだ: CC(/C=C/[C@]1([C@H](C)C[C@H](O)CC1(C)C)O)=O
計算された属性
- せいみつぶんしりょう: 226.15696
- どういたいしつりょう: 226.156895
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 57.5
じっけんとくせい
- 色と性状: Oil
- 密度みつど: 1.094
- ふってん: 351.8°C at 760 mmHg
- フラッシュポイント: 180.8°C
- 屈折率: 1.543
- PSA: 57.53
3-Buten-2-one,4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]-, (3E)- セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
3-Buten-2-one,4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]-, (3E)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5364-5 mg |
Boscialin |
129277-03-8 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B61580-5 mg |
3-Buten-2-one,4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]-, (3E)- |
129277-03-8 | 5mg |
¥5600.0 | 2022-04-28 | ||
TargetMol Chemicals | TN5364-1 ml * 10 mm |
Boscialin |
129277-03-8 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 | ||
TargetMol Chemicals | TN5364-5mg |
Boscialin |
129277-03-8 | 5mg |
¥ 3940 | 2024-07-20 | ||
TargetMol Chemicals | TN5364-1 mL * 10 mM (in DMSO) |
Boscialin |
129277-03-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 |
3-Buten-2-one,4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]-, (3E)- 関連文献
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Sesquiterpenoids Sesquiterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Sesquiterpenoids
- Natural Products and Extracts Plant Extracts Plant based Bouchardatia neurococca
- Sesquiterpenoids
3-Buten-2-one,4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]-, (3E)-に関する追加情報
Introduction to 3-Buten-2-one,4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]-, (3E) and Its Significance in Modern Chemical Biology
The compound with the CAS no. 129277-03-8, identified as 3-Buten-2-one,4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]-, (3E), represents a fascinating intersection of organic chemistry and bioactive molecular design. This intricate structure, featuring a conjugated enone moiety appended to a complex cyclohexane derivative, has garnered attention in the scientific community due to its potential pharmacological applications and structural uniqueness.
At the core of this compound's appeal lies its sophisticated stereochemistry. The (1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl side chain introduces multiple stereocenters, which are critical for determining its biological activity. Such stereochemical complexity is often a hallmark of molecules that exhibit selective interactions with biological targets. The presence of hydroxyl groups further enhances its reactivity and potential for forming hydrogen bonds with biomolecules.
The (3E)-configuration of the butenone unit imparts a specific electronic and steric environment that can influence its binding affinity and mode of action. Butenone derivatives are well-known for their role in various chemical biology applications, including as intermediates in drug synthesis and as probes for understanding enzyme mechanisms. The particular arrangement of substituents in this compound suggests it may interact with proteins or enzymes in a manner distinct from simpler butenone derivatives.
Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior. By leveraging quantum mechanical methods and molecular dynamics simulations, researchers can model the interactions between 3-Buten-2-one,4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]-, (3E) and potential biological targets. These studies have hinted at its potential as a scaffold for developing novel therapeutic agents.
In the realm of drug discovery, the structural features of this compound make it an attractive candidate for further exploration. The cyclohexane ring conformationally resembles natural products found in plants and microorganisms known for their bioactivity. This similarity suggests that 3-Buten-2-one,4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]-, (3E) could serve as a lead compound for medicinal chemistry campaigns aimed at identifying new drugs.
Moreover,the hydroxyl groups within the side chain offer opportunities for derivatization. By modifying these functional groups, chemists can fine-tune the properties of the molecule, such as solubility, metabolic stability, and binding affinity. Such flexibility is crucial in optimizing candidates for clinical development.
One particularly intriguing aspect of this compound is its potential role as a chiral ligand or catalyst. The stereochemistry of the cyclohexyl moiety could be exploited to induce asymmetry in reactions, leading to enantiomerically pure products that are often highly sought after in pharmaceuticals.
As research progresses, collaborations between synthetic chemists and biochemists will be essential to fully elucidate the biological significance of CAS no. 129277-03-8. High-throughput screening techniques coupled with structural biology approaches can accelerate the discovery process by rapidly assessing binding interactions and functional outcomes.
The development of new synthetic methodologies will also play a pivotal role in making this compound more accessible for research purposes. Efficient synthetic routes can reduce costs and improve scalability, enabling broader exploration of its applications.
In conclusion,3-Buten-2-one, CAS no. 129277-03-8, stands out as a structurally complex yet promising molecule with significant potential in chemical biology and drug discovery. Its unique stereochemistry, functional groups, and electronic properties make it an exciting subject for further investigation by researchers worldwide.
129277-03-8 (3-Buten-2-one,4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]-, (3E)-) 関連製品
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